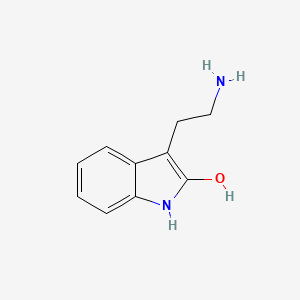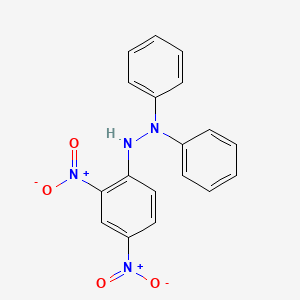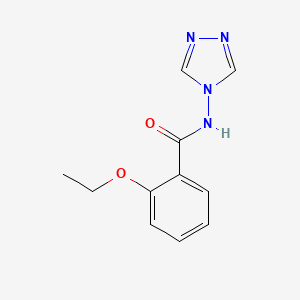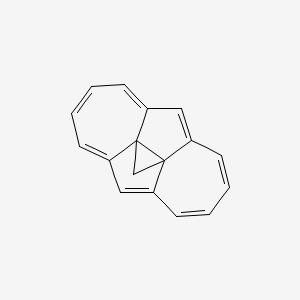
3-(2-aminoethyl)-1H-indol-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminoethyl)-1H-indol-2-ol can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole structure . Another method involves the reduction of indole-3-acetaldehyde using sodium borohydride to yield tryptamine .
Industrial Production Methods
Industrial production of this compound often involves the use of advanced synthetic techniques to ensure high yield and purity. One such method includes the catalytic hydrogenation of indole-3-acetonitrile in the presence of a palladium catalyst . This method is efficient and scalable, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
3-(2-aminoethyl)-1H-indol-2-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro compounds in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Indole-3-acetic acid.
Reduction: Indole-3-ethanol.
Substitution: Various substituted indole derivatives depending on the reagent used.
科学的研究の応用
3-(2-aminoethyl)-1H-indol-2-ol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-(2-aminoethyl)-1H-indol-2-ol involves its interaction with serotonin receptors in the brain. It binds to these receptors, mimicking the effects of serotonin and influencing various physiological processes such as mood, sleep, and appetite . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cellular components from oxidative damage .
類似化合物との比較
Similar Compounds
Serotonin (5-hydroxytryptamine): A neurotransmitter that regulates mood, sleep, and appetite.
Melatonin (5-methoxy-N-acetyltryptamine): A hormone that regulates sleep-wake cycles.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Uniqueness
3-(2-aminoethyl)-1H-indol-2-ol is unique due to its dual role as a neurotransmitter and an antioxidant. Its structural similarity to serotonin and melatonin allows it to interact with serotonin receptors, influencing various physiological processes. Additionally, its antioxidant properties make it valuable in protecting cells from oxidative stress .
特性
CAS番号 |
13078-93-8 |
|---|---|
分子式 |
C10H12N2O |
分子量 |
176.21 g/mol |
IUPAC名 |
3-(2-aminoethyl)-1H-indol-2-ol |
InChI |
InChI=1S/C10H12N2O/c11-6-5-8-7-3-1-2-4-9(7)12-10(8)13/h1-4,12-13H,5-6,11H2 |
InChIキー |
FCEXFJZCHYBECX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[Bis(2-methoxyethyl)sulfamoyl]-N-(3-methyl-6-nitro-1,3-benzothiazol-2(3H)-ylidene)benzamide](/img/structure/B14155811.png)
![[2-(N-methylanilino)-2-oxoethyl] 3,4-dimethylbenzoate](/img/structure/B14155819.png)
![N-(2,6-dimethylphenyl)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B14155821.png)
![1-((Pyridin-4-YL)methyl)pyrido[2,3-B]quinoxalin-2(1H)-imine 5-oxide](/img/structure/B14155824.png)

![1-[2-(Diethylamino)ethyl]-3-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}urea](/img/structure/B14155837.png)
![2,5,8,18,21,24-hexaoxa-12,30-dithia-14,28-diazapentacyclo[23.7.0.09,17.011,15.027,31]dotriaconta-1(25),9(17),10,13,15,26,28,31-octaene-13,29-diamine](/img/structure/B14155839.png)



![N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide](/img/structure/B14155871.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,4-dimethoxybenzamide](/img/structure/B14155878.png)
![2,6-dibenzyl-4-N,8-N-bis(1,2,4-triazol-4-yl)triazolo[4,5-f]benzotriazole-4,8-diimine](/img/structure/B14155884.png)

